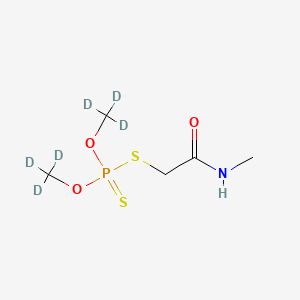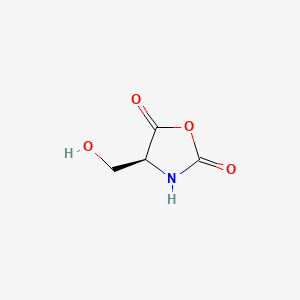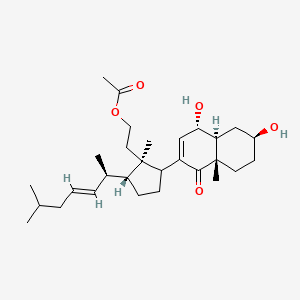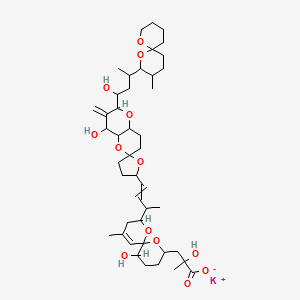![molecular formula C41H61O12P B585534 ethyl 10-[[2-(2,2-dimethyl-1,3-dioxolan-4-yl)-3-hydroxy-5-oxo-2H-furan-4-yl]oxy-hydroxyphosphoryl]oxy-2,4a,6a,6b,9,9,12a-heptamethyl-13-oxo-3,4,5,6,6a,7,8,8a,10,11,12,14b-dodecahydro-1H-picene-2-carboxylate CAS No. 145079-98-7](/img/structure/B585534.png)
ethyl 10-[[2-(2,2-dimethyl-1,3-dioxolan-4-yl)-3-hydroxy-5-oxo-2H-furan-4-yl]oxy-hydroxyphosphoryl]oxy-2,4a,6a,6b,9,9,12a-heptamethyl-13-oxo-3,4,5,6,6a,7,8,8a,10,11,12,14b-dodecahydro-1H-picene-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
ethyl 10-[[2-(2,2-dimethyl-1,3-dioxolan-4-yl)-3-hydroxy-5-oxo-2H-furan-4-yl]oxy-hydroxyphosphoryl]oxy-2,4a,6a,6b,9,9,12a-heptamethyl-13-oxo-3,4,5,6,6a,7,8,8a,10,11,12,14b-dodecahydro-1H-picene-2-carboxylate is a complex compound that combines the properties of L-ascorbic acid (vitamin C) and glycyrrhetic acid, a derivative of glycyrrhizin found in licorice root. This compound is known for its potential antioxidant and anti-inflammatory properties, making it a subject of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 10-[[2-(2,2-dimethyl-1,3-dioxolan-4-yl)-3-hydroxy-5-oxo-2H-furan-4-yl]oxy-hydroxyphosphoryl]oxy-2,4a,6a,6b,9,9,12a-heptamethyl-13-oxo-3,4,5,6,6a,7,8,8a,10,11,12,14b-dodecahydro-1H-picene-2-carboxylate involves multiple steps:
Esterification: Glycyrrhetic acid is esterified with ethanol to form glycyrrhetic acid ethyl ester.
Phosphorylation: L-ascorbic acid is phosphorylated using a phosphorylating agent such as phosphorus oxychloride (POCl3) under controlled conditions.
Coupling Reaction: The phosphorylated L-ascorbic acid is then coupled with glycyrrhetic acid ethyl ester in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC).
Neutralization: The resulting compound is neutralized with sodium hydroxide to form the sodium salt.
Industrial Production Methods
Industrial production of this compound typically involves large-scale batch processes with stringent control over reaction conditions to ensure high yield and purity. The process includes:
Large-scale esterification: using industrial-grade ethanol and glycyrrhetic acid.
Phosphorylation: in large reactors with precise temperature and pH control.
Coupling and neutralization: in industrial mixers, followed by purification steps such as crystallization and filtration.
Análisis De Reacciones Químicas
Types of Reactions
ethyl 10-[[2-(2,2-dimethyl-1,3-dioxolan-4-yl)-3-hydroxy-5-oxo-2H-furan-4-yl]oxy-hydroxyphosphoryl]oxy-2,4a,6a,6b,9,9,12a-heptamethyl-13-oxo-3,4,5,6,6a,7,8,8a,10,11,12,14b-dodecahydro-1H-picene-2-carboxylate undergoes various chemical reactions:
Oxidation: The ascorbic acid moiety can undergo oxidation to dehydroascorbic acid.
Reduction: The compound can be reduced back to its original form under certain conditions.
Substitution: The phosphate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) can be used for substitution reactions.
Major Products
Oxidation: Dehydroascorbic acid and glycyrrhetic acid derivatives.
Reduction: Regeneration of the original compound.
Substitution: Formation of various phosphorylated derivatives.
Aplicaciones Científicas De Investigación
ethyl 10-[[2-(2,2-dimethyl-1,3-dioxolan-4-yl)-3-hydroxy-5-oxo-2H-furan-4-yl]oxy-hydroxyphosphoryl]oxy-2,4a,6a,6b,9,9,12a-heptamethyl-13-oxo-3,4,5,6,6a,7,8,8a,10,11,12,14b-dodecahydro-1H-picene-2-carboxylate has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a stabilizing agent in various chemical reactions.
Biology: Studied for its antioxidant properties and its role in cellular protection against oxidative stress.
Medicine: Investigated for its potential anti-inflammatory and anti-cancer properties. It is also explored for its role in skin care formulations due to its ability to promote collagen synthesis and reduce pigmentation.
Industry: Utilized in the formulation of cosmetics and personal care products for its skin-beneficial properties.
Mecanismo De Acción
The compound exerts its effects through multiple mechanisms:
Antioxidant Activity: The ascorbic acid moiety scavenges free radicals, reducing oxidative stress in cells.
Anti-inflammatory Effects: Glycyrrhetic acid inhibits the production of pro-inflammatory cytokines and enzymes, reducing inflammation.
Collagen Synthesis: The compound promotes the synthesis of collagen, enhancing skin elasticity and reducing wrinkles.
Molecular Targets and Pathways: It targets reactive oxygen species (ROS) and inflammatory pathways, including the NF-κB pathway.
Comparación Con Compuestos Similares
Similar Compounds
L-Ascorbic acid 2-phosphate trisodium salt: Another derivative of L-ascorbic acid with similar antioxidant properties.
Glycyrrhetic acid: The parent compound of glycyrrhetic acid ethyl ester, known for its anti-inflammatory effects.
L-Ascorbic acid 2-phosphate magnesium salt: A magnesium salt derivative with enhanced stability and similar biological activities.
Uniqueness
ethyl 10-[[2-(2,2-dimethyl-1,3-dioxolan-4-yl)-3-hydroxy-5-oxo-2H-furan-4-yl]oxy-hydroxyphosphoryl]oxy-2,4a,6a,6b,9,9,12a-heptamethyl-13-oxo-3,4,5,6,6a,7,8,8a,10,11,12,14b-dodecahydro-1H-picene-2-carboxylate is unique due to its combined properties of L-ascorbic acid and glycyrrhetic acid, offering both antioxidant and anti-inflammatory benefits. This dual functionality makes it a valuable compound in various applications, particularly in skin care and medical research.
Propiedades
Número CAS |
145079-98-7 |
|---|---|
Fórmula molecular |
C41H61O12P |
Peso molecular |
776.901 |
Nombre IUPAC |
ethyl 10-[[2-(2,2-dimethyl-1,3-dioxolan-4-yl)-3-hydroxy-5-oxo-2H-furan-4-yl]oxy-hydroxyphosphoryl]oxy-2,4a,6a,6b,9,9,12a-heptamethyl-13-oxo-3,4,5,6,6a,7,8,8a,10,11,12,14b-dodecahydro-1H-picene-2-carboxylate |
InChI |
InChI=1S/C41H61O12P/c1-11-48-34(45)38(7)17-16-37(6)18-19-40(9)23(24(37)21-38)20-25(42)32-39(8)14-13-28(35(2,3)27(39)12-15-41(32,40)10)52-54(46,47)53-31-29(43)30(50-33(31)44)26-22-49-36(4,5)51-26/h20,24,26-28,30,32,43H,11-19,21-22H2,1-10H3,(H,46,47) |
Clave InChI |
VVWHYQDZQCNTPK-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1(CCC2(CCC3(C(=CC(=O)C4C3(CCC5C4(CCC(C5(C)C)OP(=O)(O)OC6=C(C(OC6=O)C7COC(O7)(C)C)O)C)C)C2C1)C)C)C |
Sinónimos |
ascorbic acid 2-(11-oxoolean-12-en-29-oic acid ethyl ester 3-yl-phosphate) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-Carbamoylbicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B585458.png)






